molecular formula C22H27N3O5 B2427220 1-(2,6-dimethylmorpholin-4-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione CAS No. 872855-24-8

1-(2,6-dimethylmorpholin-4-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione

Cat. No.: B2427220
CAS No.: 872855-24-8
M. Wt: 413.474
InChI Key: AABOMIOFLQYOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylmorpholin-4-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione is a high-purity synthetic organic compound intended for research and development purposes. This molecule features a complex structure incorporating an indole core, a 1,2-dione moiety, and two distinct morpholine derivatives—a 2,6-dimethylmorpholine and a terminal morpholine linked via an amide bond. The presence of the indole scaffold is a key structural motif in many biologically active compounds and pharmaceuticals . Molecules containing morpholine rings are frequently explored in medicinal chemistry for their ability to improve solubility and act as key components in a compound's pharmacophore . The specific arrangement of these functional groups makes this compound a valuable intermediate for researchers in various fields, including medicinal chemistry for the synthesis of novel therapeutic agents, and chemical biology as a probe for studying enzyme activity and biological pathways. As a research chemical, this product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-15-11-25(12-16(2)30-15)22(28)21(27)18-13-24(19-6-4-3-5-17(18)19)14-20(26)23-7-9-29-10-8-23/h3-6,13,15-16H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABOMIOFLQYOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,6-dimethylmorpholin-4-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the use of morpholine derivatives and indole structures. The Mannich reaction is often employed to create the morpholine-based intermediates, leading to the final product. The structure is confirmed through various spectroscopic methods such as FTIR and NMR.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related indole derivatives. For instance, compounds similar to this compound have shown significant activity against both Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). One study reported a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA for structurally related compounds .

Anticancer Activity

The compound exhibits promising anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells. For example, compounds with similar structural motifs showed significant antiproliferative effects with IC50 values in the micromolar range .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosome function, leading to reduced protein synthesis in pathogenic bacteria.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Antibacterial Efficacy : A recent article evaluated a series of indole derivatives for their antibacterial activity against various strains, including MRSA. The study found that specific modifications to the indole structure significantly enhanced antibacterial potency .
  • Cytotoxicity Assays : In another investigation, cytotoxicity was assessed in multiple cancer cell lines using MTT assays. Compounds with morpholine substituents demonstrated selective toxicity towards cancer cells while sparing normal cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus (MRSA)0.98 μg/mL
AnticancerA549 (lung cancer)IC50 ~10 μM
AntifungalCandida albicansMIC 7.80 μg/mL

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